2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJQEWLULUOONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351800 | |
| Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18595-84-1 | |
| Record name | 2-(2-fluorophenyl)-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzoxazine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. Catalysts such as metal-organic frameworks (MOFs) or nanocatalysts can be employed to further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include fluorinated benzoxazine derivatives, amine-substituted benzoxazines, and various halogenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter receptors and ion channels in the central nervous system . The compound’s fluorophenyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazinone Derivatives
Substituent Effects on Stability and Reactivity
The electronic nature of substituents on the phenyl ring significantly impacts the synthesis and stability of benzoxazinones. For example:
- Electron-withdrawing groups (EWGs) : Compounds like 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one () and 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one () exhibit reduced stability due to increased electron deficiency, favoring the formation of dihydro analogs during synthesis .
- Electron-donating groups (EDGs) : Derivatives such as 2-(4-methylphenyl)-4H-benzo[d][1,3]oxazin-4-one () are more stable and predominantly form the 4H-benzo[d][1,3]oxazin-4-one core .
Table 1: Substituent Effects on Benzoxazinone Stability
2.2.1. Protease Inhibition
- C1r Serine Protease Inhibition: 7-Chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one (IC₅₀ = 0.12 µM) and 7-methyl derivatives () demonstrate enhanced potency over non-substituted analogs due to improved hydrophobic interactions. The 2-fluorophenyl analog may exhibit similar potency but with reduced steric hindrance .
- Human Leukocyte Elastase (HNE) Inhibition : Derivatives like 5-ethyl-7-methoxy-benzo[d][1,3]oxazin-4-one show optimized activity (IC₅₀ < 1 µM) through substituent tuning at positions 5 and 7 .
2.2.2. Anticancer Activity
- 2-(3,4-Dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one () exhibits moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 68.59 ppm). The fluorinated analog may offer improved selectivity due to fluorine’s smaller size and reduced off-target interactions .
2.2.3. Antiviral Activity
- HIV-1 Reverse Transcriptase Inhibition : Cyclized 4H-benzo[d][1,3]oxazin-4-ones (e.g., compound 6d, IC₅₀ = 30 nM) demonstrate activity dependent on substituent polarity. The 2-fluorophenyl derivative’s lipophilicity could enhance membrane permeability .
Table 2: Biological Activity of Select Benzoxazinones
Physicochemical and Pharmacokinetic Properties
- Solubility : Fluorine’s electronegativity may reduce aqueous solubility compared to methyl-substituted analogs. Cyclodextrin inclusion complexes () could mitigate this issue .
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may enhance plasma stability compared to chlorinated analogs .
Biological Activity
Overview
2-(2-Fluorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has gained attention due to its unique structural properties and potential biological activities. This compound features a benzoxazine ring fused with a fluorophenyl group, which enhances its lipophilicity and biological interactions. The following sections explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₈FNO₂
- Molecular Weight : 241.22 g/mol
- CAS Number : 18595-84-1
Anticonvulsant Activity
Research indicates that this compound exhibits anticonvulsant properties. Its structural similarity to known anticonvulsants suggests it may modulate neurotransmitter receptors and ion channels in the central nervous system (CNS), potentially offering therapeutic benefits for epilepsy and other neurological disorders.
Anticancer Potential
Studies have shown that derivatives of benzoxazine compounds, including this compound, possess anticancer activity. They have been identified as potential inhibitors of key signaling pathways involved in tumor growth and metastasis. The fluorine atom in the structure may enhance the compound's ability to penetrate cell membranes and interact with target proteins associated with cancer progression .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. It may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease. By modulating neuroinflammatory responses, it could potentially protect against cognitive decline.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Receptors : It may bind to specific neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Ion Channel Modulation : The compound could modulate voltage-gated ion channels, altering neuronal firing patterns and providing anticonvulsant effects.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, contributing to its therapeutic potential.
Case Studies
- Anticonvulsant Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The compound was effective at doses as low as 10 mg/kg.
- Cancer Cell Line Testing : In vitro studies using various cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The IC50 values varied among different cell types but were generally in the micromolar range, indicating potent activity against cancer cells .
Comparative Analysis
The following table compares the biological activities of this compound with similar compounds:
| Compound Name | Anticonvulsant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one | Moderate | Yes | No |
| 2-(2-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | No | Moderate | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
